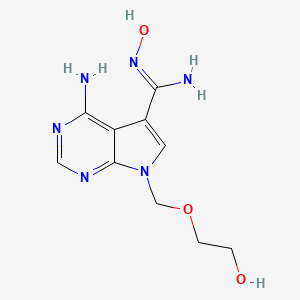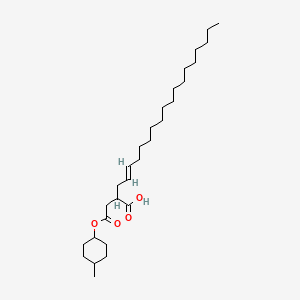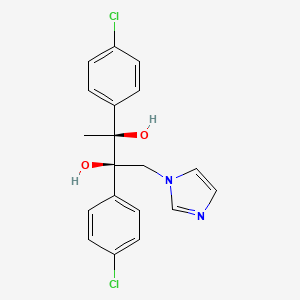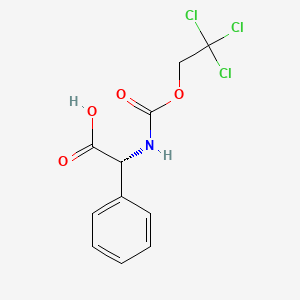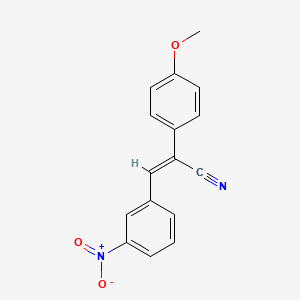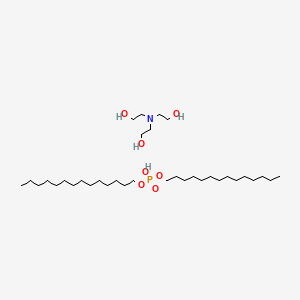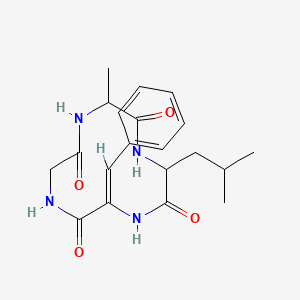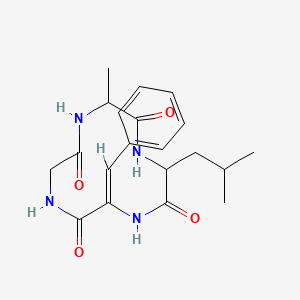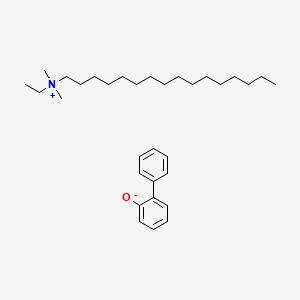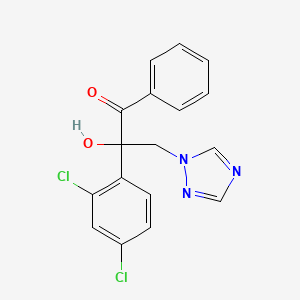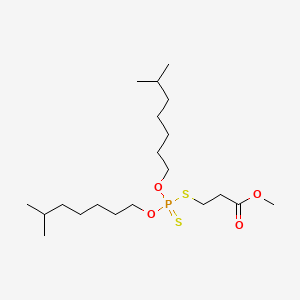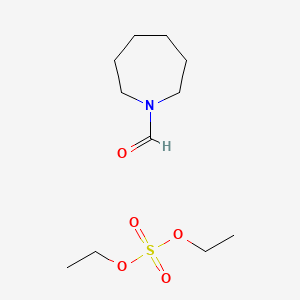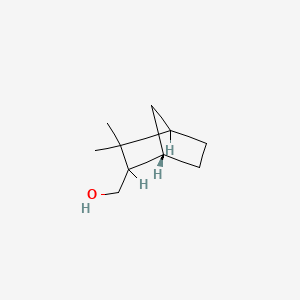
(1S-endo)-3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 264-114-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Vorbereitungsmethoden
Industrial Production Methods: Industrial production methods for EINECS 264-114-4 typically involve large-scale chemical synthesis processes. These methods are designed to ensure high yield and purity of the compound, adhering to stringent industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: EINECS 264-114-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields .
Common Reagents and Conditions: The common reagents and conditions used in the reactions of EINECS 264-114-4 depend on the specific type of reaction being carried out. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride .
Major Products Formed: The major products formed from the reactions of EINECS 264-114-4 vary based on the reaction type. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
EINECS 264-114-4 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is employed in biochemical assays and as a reagent in various biological experiments. In medicine, the compound is investigated for its potential therapeutic properties and its role in drug development. Industrially, EINECS 264-114-4 is utilized in the production of various chemical products and materials .
Wirkmechanismus
The mechanism of action of EINECS 264-114-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, resulting in the desired biological or chemical outcome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: EINECS 264-114-4 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
- Cyclohexyl bromide (EINECS 203-622-2)
- 4-Bromoacetanilide (EINECS 203-154-9)
- Phenyl benzoate (EINECS 202-293-2)
- N,N,N-triphenylamine (EINECS 210-035-5)
Uniqueness: The uniqueness of EINECS 264-114-4 lies in its specific chemical structure and properties, which differentiate it from other similar compounds. These unique characteristics make it suitable for particular applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
63373-82-0 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
[(1S)-3,3-dimethyl-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C10H18O/c1-10(2)8-4-3-7(5-8)9(10)6-11/h7-9,11H,3-6H2,1-2H3/t7-,8?,9?/m0/s1 |
InChI-Schlüssel |
GICBKEFIACFATK-UEJVZZJDSA-N |
Isomerische SMILES |
CC1(C2CC[C@@H](C2)C1CO)C |
Kanonische SMILES |
CC1(C2CCC(C2)C1CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)

